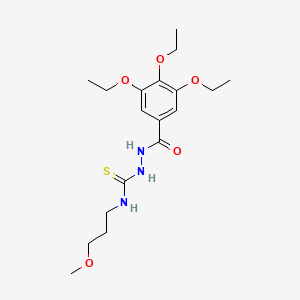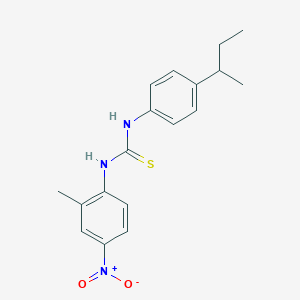![molecular formula C17H20N2O3S2 B4120161 N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide, also known as MSMA, is a compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide involves the inhibition of the NF-κB pathway, which is a signaling pathway involved in the regulation of cell survival, proliferation, and inflammation. N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to have a low toxicity profile and does not cause significant changes in body weight or organ weight in animal models. However, N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to cause a decrease in the levels of glutathione, which is an antioxidant involved in the protection of cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide in lab experiments include its ability to inhibit the growth of cancer cells and its low toxicity profile. However, the limitations of using N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide include its limited solubility in water and its potential to cause a decrease in the levels of glutathione.
Orientations Futures
For N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide research include the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its potential applications in other diseases such as inflammation and autoimmune disorders. Additionally, the development of N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide derivatives with improved solubility and specificity for cancer cells is an area of interest for future research.
Conclusion:
In conclusion, N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide is a compound with potential applications in cancer research due to its ability to inhibit the growth of cancer cells through the inhibition of the NF-κB pathway. While N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has advantages such as its low toxicity profile, it also has limitations such as its limited solubility in water. Future research on N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide will focus on the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its potential applications in other diseases.
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has been found to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide can induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(17(20)18-15-11-7-8-12-16(15)23-2)19(24(3,21)22)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTBXPSTUKZINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)
![N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea](/img/structure/B4120157.png)

![N-1,3-benzothiazol-2-yl-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4120175.png)
